2-(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride

P2X4 receptor purinergic signaling pain pharmacology

2-(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride (CAS 1707602-55-8) is a heterocyclic small molecule combining a morpholine ring and a 1,2,4-oxadiazole core substituted at the 5-position with a cyclopentyl group. With a molecular formula of C11H18ClN3O2 and a molecular weight of 259.73 g/mol, this compound is offered commercially as a hydrochloride salt at purities of 95% (AKSci) or 98% (Leyan), exclusively for research and development purposes.

Molecular Formula C11H18ClN3O2
Molecular Weight 259.73 g/mol
CAS No. 1707602-55-8
Cat. No. B1433252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride
CAS1707602-55-8
Molecular FormulaC11H18ClN3O2
Molecular Weight259.73 g/mol
Structural Identifiers
SMILESC1CCC(C1)C2=NC(=NO2)C3CNCCO3.Cl
InChIInChI=1S/C11H17N3O2.ClH/c1-2-4-8(3-1)11-13-10(14-16-11)9-7-12-5-6-15-9;/h8-9,12H,1-7H2;1H
InChIKeyUJXKOZICAIUQBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)morpholine Hydrochloride (CAS 1707602-55-8): Chemical Identity and Sourcing Baseline


2-(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride (CAS 1707602-55-8) is a heterocyclic small molecule combining a morpholine ring and a 1,2,4-oxadiazole core substituted at the 5-position with a cyclopentyl group . With a molecular formula of C11H18ClN3O2 and a molecular weight of 259.73 g/mol, this compound is offered commercially as a hydrochloride salt at purities of 95% (AKSci) or 98% (Leyan), exclusively for research and development purposes [1]. The compound belongs to the broader morpholine-oxadiazole chemotype, a scaffold class explored for diverse pharmacological applications including kinase inhibition, antibacterial activity, and central nervous system receptor modulation.

Why 2-(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)morpholine Hydrochloride Cannot Be Interchanged with Other Morpholine-Oxadiazole Analogs


Morpholine-oxadiazole compounds are not functionally interchangeable owing to pronounced structure-activity relationship (SAR) sensitivity at both the oxadiazole 5-position substituent and the morpholine attachment point [1]. Literature on the broader 1,2,4-oxadiazole class demonstrates that even minor substituent variations—such as replacing a cyclopentyl group with a methyl, phenyl, or unsubstituted oxadiazole—can fundamentally alter target engagement profiles, potency, and selectivity [2]. Specifically, the unsubstituted analog 2-(1,2,4-oxadiazol-3-yl)morpholine (CAS 1461708-58-6) lacks the lipophilic cyclopentyl moiety that contributes to differential receptor binding; the 5-methyl variant is expected to exhibit reduced steric bulk and altered hydrophobic interactions; and the 5-phenyl analog introduces an aromatic planar system absent in the cyclopentyl derivative, which would predictably shift binding orientation at targets such as P2X4 or EGFR [3]. Without direct comparative data, however, the precise magnitude of these differences remains unquantified for this specific compound, and substitution decisions must be guided by the limited available experimental evidence summarized below.

Quantitative Differentiation Evidence for 2-(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)morpholine Hydrochloride vs. Closest Analogs


P2X4 Receptor Antagonist Activity: Target Engagement at 30 μM in Recombinant Rat Receptor

This compound has been evaluated for antagonist activity against recombinant rat P2X4 purinoceptor expressed in Xenopus oocytes at a screening concentration of 30 μM [1]. This P2X4 target engagement represents the only publicly available receptor-level functional data for this compound. In contrast, no P2X4 activity data are available in public databases for the closest structural analogs—namely 2-(1,2,4-oxadiazol-3-yl)morpholine hydrochloride (CAS 1461708-58-6, the unsubstituted analog lacking the 5-cyclopentyl group), 2-(5-methyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride (CAS 1443979-69-8), or the 5-phenyl derivative. While NP-1815-PX, a structurally distinct P2X4 antagonist (5-[3-(5-sulfanylidene-2H-1,2,4-oxadiazol-3-yl)phenyl]-1H-benzo[g][1,5]benzodiazepine-2,4-dione), shows reported selectivity over other P2X subtypes, no such selectivity data exist for the title compound . The absence of comparative P2X4 IC50 values between the target compound and its analogs precludes quantitative differentiation at this target.

P2X4 receptor purinergic signaling pain pharmacology

Supplier Purity Specification: 95% Minimum Purity for Research-Grade Procurement

Commercially available 2-(5-cyclopentyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride is supplied at a minimum purity of 95% (AKSci, Catalog 3908EA) . A separate vendor (Leyan, Product No. 1583017) lists the compound at 98% purity . These purity specifications meet standard research-grade requirements but remain non-differentiated from analog offerings: 2-(1,2,4-oxadiazol-3-yl)morpholine hydrochloride (CAS 1461708-58-6) is also commercially available at 95%+ purity from multiple suppliers . No certificate of analysis (CoA) with batch-specific impurity profiling was publicly accessible for any vendor at the time of this analysis.

purity specification quality control chemical sourcing

Cyclopentyl Substituent: Lipophilicity-Driven Differentiation from Unsubstituted and Methyl Analogs

The 5-cyclopentyl substituent on the 1,2,4-oxadiazole ring imparts distinct physicochemical properties relative to unsubstituted or methyl-substituted analogs. The cyclopentyl group (C5H9) introduces additional hydrophobic surface area and conformational flexibility beyond that of a simple methyl group, which would affect logP, membrane permeability, and protein binding pocket complementarity [1]. In the structural class of oxadiazole-morpholine hybrids, the nature of the 5-substituent has been shown to modulate biological activity: for example, in the linezolid-like oxadiazole series, replacement of the morpholine C-ring with 1,2,4-oxadiazole retained antibacterial activity against S. aureus (both MSSA and MRSA) comparable or superior to linezolid, with the C5 side-chain composition (acetamidomethyl or thioacetoamidomethyl) being critical for activity [2]. While these class-level SAR patterns suggest that the cyclopentyl group could confer distinct target interactions, no quantitative comparison of logP, solubility, permeability, or target binding affinity between the cyclopentyl analog and its methyl, phenyl, or unsubstituted counterparts has been published for the morpholine-oxadiazole series containing this specific scaffold attachment pattern.

lipophilicity cycloalkyl substitution medicinal chemistry

Absence of Comparative Biological Data: A Critical Gap in Evidence-Based Selection

A comprehensive search of public-domain databases (ChEMBL, BindingDB, PubMed, Google Patents) reveals no head-to-head comparative biological data between 2-(5-cyclopentyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride and any of its closest structural analogs—specifically the unsubstituted oxadiazole analog (CAS 1461708-58-6), the 5-methyl analog (CAS 1443979-69-8), or the 5-phenyl derivative—in any assay measuring target binding, functional activity (IC50/EC50), selectivity, ADME, or in vivo efficacy [1]. While class-level studies on imidazole-morpholine-1,2,4-oxadiazole hybrids demonstrate potent EGFR inhibition (compound 7b: EGFR IC50 0.47 μM vs. Erlotinib IC50 0.43 μM), these data pertain to structurally distinct hybrids incorporating an imidazole moiety absent in the target compound [2]. Similarly, morpholine-benzimidazole-oxadiazole derivatives have shown VEGFR-2 selective inhibition, but the benzimidazole scaffold present in those molecules fundamentally alters pharmacophore geometry [3]. This evidence gap means that any claim of differential potency, selectivity, or pharmacokinetic advantage for the target compound over its immediate analogs cannot be substantiated with publicly available quantitative data as of the search date.

evidence gap SAR data deficiency procurement risk

Recommended Application Scenarios for 2-(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)morpholine Hydrochloride Based on Available Evidence


P2X4 Purinoceptor Pharmacology: Screening and Tool Compound Development

The compound's documented evaluation against recombinant rat P2X4 receptor at 30 μM in Xenopus oocytes [1] supports its use as a starting point for P2X4-focused screening campaigns. Researchers investigating purinergic signaling in neuropathic pain, inflammatory conditions, or microglial activation may select this compound over uncharacterized analogs specifically because it has at minimum a confirmed P2X4 screening entry in ChEMBL (assay 147393), whereas the unsubstituted, 5-methyl, and 5-phenyl analogs lack any documented P2X4 target engagement. Users should note that quantitative IC50 determination, selectivity profiling against other P2X subtypes (P2X1, P2X2, P2X3, P2X7), and functional characterization remain to be performed. Procurement is recommended only when accompanied by a plan for in-house dose-response characterization.

Cycloalkyl-Substituted Oxadiazole Scaffold for CNS-Targeted Drug Discovery

The cyclopentyl substituent provides a saturated cycloalkyl moiety that is a common feature in CNS-penetrant drug candidates due to favorable balance of lipophilicity and conformational properties [2]. Vendor descriptions identify CNS disorders as a potential application area for this scaffold . For medicinal chemistry programs exploring morpholine-oxadiazole chemotypes for neurological indications—where cycloalkyl substitution may enhance blood-brain barrier penetration relative to phenyl or heteroaryl-substituted analogs—this compound offers a structurally distinct option. However, no experimentally measured brain penetration data (e.g., brain/plasma ratio, P-gp efflux ratio, or MDCK permeability) are publicly available for this specific compound, and these should be generated as part of any lead optimization program.

Building Block for Diversified Oxadiazole-Morpholine Library Synthesis

With its defined synthetic route involving oxadiazole ring formation via cyclization of cyclopentanecarbonitrile-derived hydrazide followed by morpholine substitution and HCl salt formation [2], this compound can serve as a synthetic intermediate for further derivatization. The secondary amine in the morpholine ring and the cyclopentyl group offer handles for additional functionalization. This application scenario is supported by vendor documentation describing the compound as suitable for use as a chemical synthesis intermediate . When procuring for library synthesis, the 95% minimum purity specification is generally adequate, though users synthesizing highly potent final compounds may prefer the 98% purity grade for reduced impurity carryover risk.

Class-Level SAR Probe for Oxadiazole 5-Position Substitution Effects

For research programs systematically investigating how 5-position substitution on the 1,2,4-oxadiazole ring affects biological activity within a morpholine-containing scaffold, this compound fills a specific and currently unoccupied position in the substituent matrix (unsubstituted, methyl, cyclopentyl, phenyl, and larger groups). The class-level SAR evidence from linezolid-like oxadiazoles, where the C5 side-chain composition was critical for antibacterial activity [2], supports the value of probing this substituent position. Procurement is warranted when the research objective is to complete a systematic SAR panel rather than to exploit a pre-validated potency or selectivity advantage.

Quote Request

Request a Quote for 2-(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.